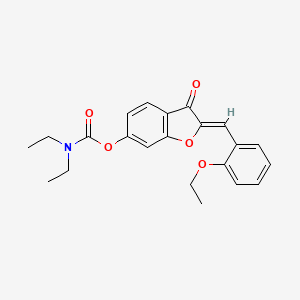

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, an ethoxybenzylidene group, and a diethylcarbamate moiety

Properties

IUPAC Name |

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-4-23(5-2)22(25)27-16-11-12-17-19(14-16)28-20(21(17)24)13-15-9-7-8-10-18(15)26-6-3/h7-14H,4-6H2,1-3H3/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINNWXWLKDUVFQ-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OCC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OCC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Ethoxybenzylidene Group: This step involves the condensation of an ethoxybenzaldehyde derivative with the benzofuran core under specific reaction conditions to form the ethoxybenzylidene moiety.

Attachment of the Diethylcarbamate Group:

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran core or the ethoxybenzylidene group, using reagents such as halogens or nucleophiles.

Hydrolysis: The diethylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related benzofuran derivative exhibited cytotoxic effects against human breast cancer cells by inducing G1 phase arrest and subsequent apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that benzofuran derivatives possess broad-spectrum antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

Case Study:

In vitro studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms include disruption of bacterial cell membranes and interference with metabolic processes .

Synthesis of Novel Compounds

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, which can lead to the development of new materials with specific properties.

Synthesis Pathway:

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate aldehydes with active methylene compounds followed by carbamate formation. This route not only provides access to the target compound but also allows for modifications to tailor the final product for specific applications.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Aldehyde + Active Methylene | Acidic Medium |

| 2 | Carbamate Formation | Diethylcarbamate + Intermediate | Base Catalysis |

Development of Functional Materials

The unique electronic properties of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Research Findings:

Studies have shown that incorporating such compounds into polymer matrices can enhance charge transport properties, leading to improved efficiency in organic solar cells .

Mechanism of Action

The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be compared with other benzofuran derivatives and carbamate compounds. Similar compounds include:

Benzofuran Derivatives: Compounds such as 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran and 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran share structural similarities with the target compound.

Carbamate Compounds: Diethylcarbamates of various aromatic and heterocyclic compounds can be compared in terms of their chemical properties and biological activities.

The uniqueness of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is . The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Studies on structurally related compounds have shown promising anticancer activity. In vitro assays have indicated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, certain copper(II) complexes derived from similar frameworks have shown selective cytotoxicity against human leukemia cells .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Copper(II) Complex | HL-60 (Leukemia) | 5.0 |

| Benzofuran Derivative | HeLa (Cervical) | 7.0 |

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties similar to other benzofuran derivatives that act as leukotriene antagonists. These compounds have been explored for their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as asthma and arthritis .

The biological activity of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate may involve several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative damage.

- Induction of Apoptosis : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.

- Modulation of Inflammatory Mediators : The potential to inhibit leukotriene synthesis could lead to reduced inflammation.

Case Studies

Case studies involving related benzofuran derivatives provide insights into the potential efficacy of this compound:

- Study on Cancer Cell Lines : A study demonstrated that a related benzofuran compound significantly inhibited cell growth in HeLa and Bel-7404 cell lines with IC50 values indicating potent activity .

- Antioxidant Studies : In tests measuring DPPH radical scavenging activity, similar compounds showed effective antioxidant properties, suggesting a protective role against cellular damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.